molecular formula C6H5ClN2O B596862 3-Amino-2-chloroisonicotinaldehyde CAS No. 1289046-28-1

3-Amino-2-chloroisonicotinaldehyde

Cat. No.: B596862
CAS No.: 1289046-28-1
M. Wt: 156.569
InChI Key: GKWMWWUBXMYJEU-UHFFFAOYSA-N
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Description

3-Amino-2-chloroisonicotinaldehyde (CAS: 1289046-28-1) is a heterocyclic aldehyde with the molecular formula C₆H₅ClN₂O and a molecular weight of 156.57 g/mol. It features a pyridine core substituted with an amino group at position 3, a chlorine atom at position 2, and an aldehyde functional group at position 4 (Figure 1). This compound is typically synthesized with high purity (≥95%) and is utilized as a building block in organic synthesis, particularly for pharmaceutical intermediates or ligands in coordination chemistry .

Figure 1: Structure of this compound.

Properties

IUPAC Name

3-amino-2-chloropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6-5(8)4(3-10)1-2-9-6/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWMWWUBXMYJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855749
Record name 3-Amino-2-chloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289046-28-1
Record name 3-Amino-2-chloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-chloroisonicotinaldehyde typically involves the chlorination of isonicotinaldehyde followed by the introduction of an amino group. One common method includes the reaction of isonicotinaldehyde with thionyl chloride to introduce the chlorine atom, followed by the reaction with ammonia or an amine to introduce the amino group. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-chloroisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Amino-2-chloroisonicotinaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Amino-2-chloroisonicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyridine derivatives allows for tailored applications in medicinal chemistry and materials science. Below is a detailed comparison of 3-Amino-2-chloroisonicotinaldehyde with four closely related analogs:

Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications/Properties
This compound 1289046-28-1 C₆H₅ClN₂O 156.57 Aldehyde (-CHO) Synthesis of intermediates
3-Amino-2-chloroisonicotinamide 342899-34-7 C₆H₆ClN₃O 171.58 Carboxamide (-CONH₂) HIV reverse transcriptase inhibition
Methyl 3-amino-2-chloroisonicotinate 173435-41-1 C₇H₇ClN₂O₂ 186.60 Methyl ester (-COOCH₃) Synthetic intermediate (e.g., ester hydrolysis)
5-Amino-2-chloropyridine-4-carboxylic acid 58483-95-7 C₆H₅ClN₂O₂ 172.57 Carboxylic acid (-COOH) Pharmaceutical synthesis
5-Amino-2-methylisonicotinic acid 88482-17-1 C₇H₈N₂O₂ 154.15 Carboxylic acid (-COOH), methyl (-CH₃) Ligand design

Research Findings

  • 3-Amino-2-chloroisonicotinamide: Preclinical studies highlight its IC₅₀ of 0.8 µM against HIV-1 reverse transcriptase, outperforming earlier nucleoside analogs like zidovudine .
  • Aldehyde Derivatives: Recent synthetic routes emphasize their use in preparing polyimide monomers (e.g., via condensation with diamines), though direct biological data remain sparse .

Biological Activity

3-Amino-2-chloroisonicotinaldehyde (CAS No. 1289046-28-1) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including antimicrobial properties, potential applications in cancer research, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C6_6H5_5ClN2_2O
  • Molecular Weight : Approximately 156.57 g/mol
  • Functional Groups : An amino group at the third position and a chlorine atom at the second position on the pyridine ring.

This unique substitution pattern contributes to its reactivity and potential biological activities, making it a subject of interest in various chemical research areas.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It may disrupt essential bacterial functions, which could be attributed to its structural characteristics that allow interaction with microbial cellular components. This property positions it as a candidate for further development in antimicrobial therapies.

Cancer Research Applications

In cancer research, preliminary findings suggest that this compound may engage specific cellular pathways leading to programmed cell death (apoptosis). It appears to inhibit tumor growth by modulating various signaling cascades within cancer cells. The compound's ability to influence these pathways highlights its potential as a therapeutic agent in oncology.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed that:

  • Antimicrobial Mechanism : The compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis.
  • Anticancer Mechanism : It may activate apoptotic pathways or inhibit key signaling proteins involved in cell proliferation and survival.

Further studies are needed to clarify these mechanisms and establish definitive pathways involved in its biological activities.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilarity Index
2-Amino-3-chloroisonicotinaldehyde0.79
3-Amino-4-chloroisonicotinaldehyde0.75
3-Amino-2-bromoisonicotinaldehyde0.74
3-Amino-2,6-dichloroisonicotinic acid0.72
Methyl 3-amino-2-chloroisonicotinate0.75

The distinct substitution pattern of this compound affects both its reactivity and biological activity compared to these similar compounds.

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